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Compound of Interest

Compound Name: (+)-KDT501

Cat. No.: B12432464 Get Quote

An In-depth Technical Guide to (+)-KDT501 For Researchers, Scientists, and Drug

Development Professionals

Executive Summary
(+)-KDT501 is a novel, stereochemically pure therapeutic agent derived from hops (Humulus

lupulus).[1] It is chemically classified as the potassium salt of the n-(isobutyl) congener of a

tetrahydro-iso-α-acid, a type of isohumulone.[2] Extensive preclinical and early-phase clinical

research has demonstrated its potential in treating metabolic disorders. (+)-KDT501 exhibits a

unique, multi-faceted mechanism of action that includes potent anti-inflammatory effects, partial

PPARγ agonism, and modulation of key metabolic signaling pathways through activation of

bitter taste receptors.[1][3][4] This document provides a comprehensive technical overview of

its chemical structure, properties, mechanism of action, and pharmacological effects, supported

by data from key experimental studies.

Chemical Structure and Properties
(+)-KDT501 is a substituted 1,3-cyclopentadione.[1] Its specific stereochemistry has been

defined, distinguishing it from heterogeneous mixtures of hop extracts previously studied.[1]

Chemical Structure
The chemical structure of the (+)-KDT501 anion is depicted below. It features a

cyclopentenone core with multiple acyl and alkyl side chains.

Caption: Chemical structure of (+)-KDT501.
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Physicochemical Properties
Key chemical identifiers and properties for (+)-KDT501 are summarized in the table below.

Property Value Reference

IUPAC Name

potassium (1R,5S)-2-hydroxy-

3-(3-methylbutanoyl)-5-(3-

methylbutyl)-1-(4-

methylpentanoyl)-4-

oxocyclopent-2-en-1-olate

[5]

Synonyms

(+)-cis-Tetrahydroisohumulone

potassium salt, Potassium salt

of the n-(isobutyl) congener of

a tetrahydro iso-α-acid

[2]

Molecular Formula C₂₁H₃₃KO₅ [5]

Molecular Weight 404.6 g/mol [5]

Pharmacodynamics and Mechanism of Action
(+)-KDT501 has a pleiotropic mechanism of action, targeting multiple pathways involved in

inflammation and metabolism. This differentiates it from traditional single-target metabolic

drugs like metformin or full PPARγ agonists.[1][3]

Primary Mechanisms
Bitter Taste Receptor (TAS2R) Agonism: (+)-KDT501 is a selective agonist for the human

bitter taste receptor TAS2R1 and its mouse ortholog, mTas2r108, which are expressed in

enteroendocrine L-cells of the gastrointestinal tract.[4][6]

Partial PPARγ Agonism: The compound exhibits weak, partial agonist activity on Peroxisome

Proliferator-Activated Receptor gamma (PPARγ).[1][3] This modest activity contributes to

adipocyte differentiation and lipogenesis but avoids the side effects associated with full

PPARγ agonists like rosiglitazone.[1]
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β-Adrenergic Sensitization: In adipocytes, (+)-KDT501 potentiates β-adrenergic signaling,

which enhances mitochondrial function, fatty acid oxidation, and the expression of

thermogenic genes.

Signaling Pathways
Activation of intestinal TAS2R1 by (+)-KDT501 triggers a G-protein-coupled signaling cascade,

leading to the release of glucagon-like peptide-1 (GLP-1).[4] GLP-1 is a critical incretin

hormone that enhances glucose-dependent insulin secretion, promoting glucose homeostasis.

[7]
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Caption: (+)-KDT501 signaling via TAS2R1 to induce GLP-1 secretion.
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The potentiation of β-adrenergic signaling in adipocytes leads to increased mitochondrial

activity and post-transcriptional secretion of adiponectin, an insulin-sensitizing hormone.
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Start:
PPARγ Reporter Cells

Treat cells in triplicate with:
• (+)-KDT501 (0.78-25 µM)

• Rosiglitazone (control)
• Vehicle (DMSO)

Incubate for 20 hours

Lyse cells and add
luciferase detection reagent

Measure luminescence
(Luminometer)

Analyze Data:
Calculate EC₅₀ and max activation

End
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Start: DIO Mice on
High-Fat Diet

Administer test compounds orally
(BID for 30 days):

• (+)-KDT501 (25-200 mg/kg)
• Vehicle

Fast mice overnight
(12-16 hours)

Measure baseline blood glucose (t=0)
(tail vein sample)

Administer oral glucose bolus
(2 g/kg)

Collect blood samples at:
15, 30, 60, and 120 min

Measure plasma glucose
and insulin levels

Calculate Area Under the Curve (AUC)
for glucose and insulin

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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